molecular formula C8H8Br3N3S B2522902 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide CAS No. 1803595-09-6

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide

Cat. No.: B2522902
CAS No.: 1803595-09-6
M. Wt: 417.95
InChI Key: HDKXNXFHCQTVEB-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide is a heterocyclic compound that features a brominated pyridine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

    Formation of Thiazole Ring: The brominated pyridine is then reacted with thiourea under basic conditions to form the thiazole ring, resulting in 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine.

    Formation of Dihydrobromide Salt: The final step involves the conversion of the amine to its dihydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine-thiazole derivatives.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the thiazole ring.

    Coupling Reactions: Products are typically more complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide involves its interaction with specific molecular targets. The brominated pyridine ring and thiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid: Another brominated pyridine derivative with different functional groups.

    4-(5-Bromopyrimidin-2-yl)morpholine: A compound with a similar brominated pyridine ring but different heterocyclic structure.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, used in various medicinal applications.

Uniqueness

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide is unique due to its combination of a brominated pyridine ring and a thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of diverse compounds with potential biological and material applications.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S.2BrH/c9-5-1-2-6(11-3-5)7-4-13-8(10)12-7;;/h1-4H,(H2,10,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXNXFHCQTVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CSC(=N2)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-09-6
Record name 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide
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